molecular formula C9H15NO2 B562470 (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid CAS No. 107326-39-6

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid

Cat. No. B562470
CAS RN: 107326-39-6
M. Wt: 169.224
InChI Key: KONQAFMCARIWOB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid, also known as L-BCAA, is a natural amino acid that is essential for protein synthesis in the body. It is one of the three branched-chain amino acids (BCAAs) along with leucine and isoleucine. L-BCAA is commonly found in dietary supplements and is used by athletes and bodybuilders to enhance muscle growth and recovery.

Mechanism Of Action

Further research is needed to fully understand the mechanism of action of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid and its effects on muscle protein synthesis and breakdown.
3. Dosage and Timing: The optimal dosage and timing of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid supplementation for various outcomes need to be further investigated.
4. Combination with Other Compounds: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid may have synergistic effects when combined with other compounds, such as creatine or beta-alanine, and these combinations should be further investigated.
Conclusion:
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is a natural amino acid that has been shown to have potential benefits for athletes, bodybuilders, and individuals with certain medical conditions. It can be synthesized through chemical methods or microbial fermentation and has been the subject of numerous scientific studies. (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid supplementation may stimulate muscle protein synthesis, reduce muscle protein breakdown, improve recovery, and reduce fatigue during exercise. While (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, more research is needed to fully understand its mechanism of action and optimal dosage and timing.

Advantages And Limitations For Lab Experiments

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is readily available and can be purchased from chemical suppliers.
2. Stability: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is stable and can be stored for long periods of time without degradation.
3. Safety: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is generally considered safe for use in lab experiments.
Some of the limitations of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid for lab experiments include:
1. Cost: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid can be expensive, which may limit its use in some experiments.
2. Specificity: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid may not be specific enough for some experiments, as it is a general amino acid and may have effects on multiple pathways.
3. Dosage: The optimal dosage of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid for lab experiments may vary depending on the specific experiment and the desired outcome.

Future Directions

There are several future directions for research on (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid, including:
1. Clinical Trials: More clinical trials are needed to investigate the potential benefits of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid for various medical conditions, such as diabetes and liver disease.
2.

Synthesis Methods

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of chemical reagents to create the amino acid, while microbial fermentation involves the use of bacteria or yeast to produce the amino acid.

Scientific Research Applications

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has been the subject of numerous scientific studies, with researchers investigating its potential benefits for athletes, bodybuilders, and individuals with certain medical conditions. Some of the research applications of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid include:
1. Muscle Growth and Recovery: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has been shown to stimulate muscle protein synthesis and improve recovery after exercise.
2. Fatigue and Endurance: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid supplementation may reduce fatigue during prolonged exercise and improve endurance performance.
3. Diabetes: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has been shown to improve insulin sensitivity and blood sugar control in individuals with type 2 diabetes.
4. Liver Disease: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid may improve liver function and reduce the risk of complications in individuals with liver disease.

properties

IUPAC Name

(2S)-1-but-3-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-3-6-10-7-4-5-8(10)9(11)12/h2,8H,1,3-7H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONQAFMCARIWOB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCN1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid

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